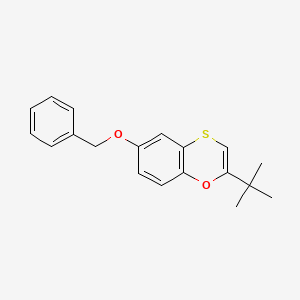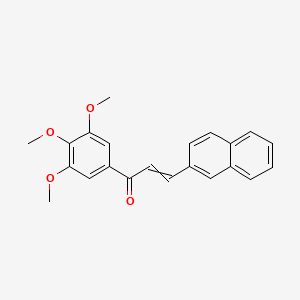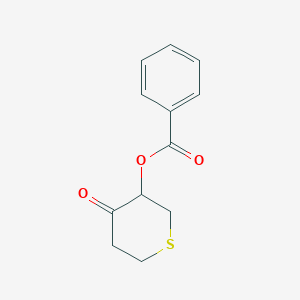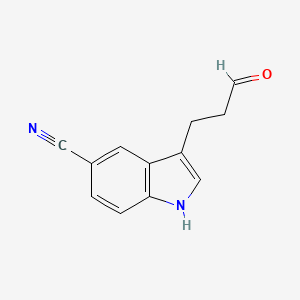![molecular formula C22H12Cl6 B12605332 1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) CAS No. 917762-07-3](/img/structure/B12605332.png)
1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) typically involves the reaction of 2,5-dichlorobenzene derivatives with ethene-2,1-diyl groups under controlled conditions. The process may include steps such as diazo coupling, reduction, and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1’-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethene
- 1,1-Dichloro-2,2-di(p-chlorophenyl)ethylene
- 1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)vinyl]benzene
Uniqueness
1,1’-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene) is unique due to its specific arrangement of chlorine atoms and phenylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
917762-07-3 |
|---|---|
Molekularformel |
C22H12Cl6 |
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
1,4-dichloro-2,5-bis[2-(2,5-dichlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H12Cl6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h1-12H |
InChI-Schlüssel |
ZXEZHMYDTUYQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=CC2=CC(=C(C=C2Cl)C=CC3=C(C=CC(=C3)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)

![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)

![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)


